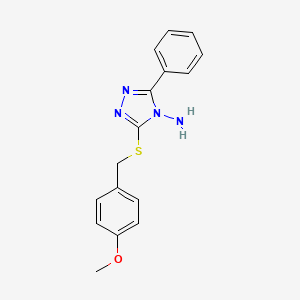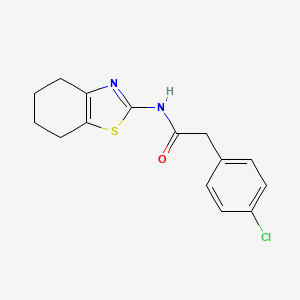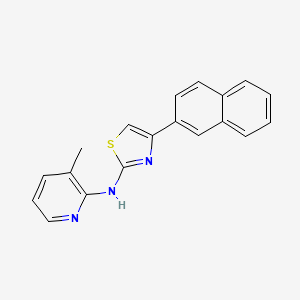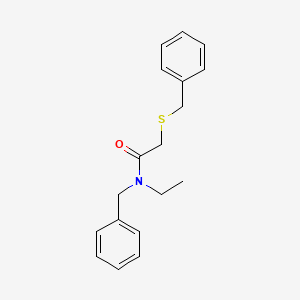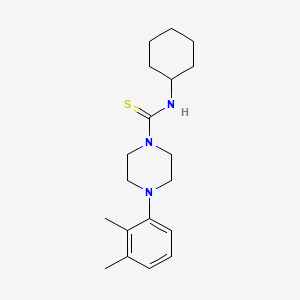![molecular formula C14H11ClN4O3 B5794034 2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide](/img/structure/B5794034.png)
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is a complex organic compound with a molecular formula of C13H8ClN3O5 This compound is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then subjected to a condensation reaction with 2-pyridinecarboxaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide can undergo several types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium hydroxide in ethanol or water.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium acetate.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzamides.
Reduction: 2-chloro-4-amino-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide.
Condensation: Various Schiff bases depending on the aldehyde or ketone used.
Applications De Recherche Scientifique
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a pyridinyl group in the same molecule is relatively uncommon and contributes to its versatility in various chemical reactions and applications.
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-9(13-4-2-3-7-16-13)17-18-14(20)11-6-5-10(19(21)22)8-12(11)15/h2-8H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAXKJSZDOUKD-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5793953.png)
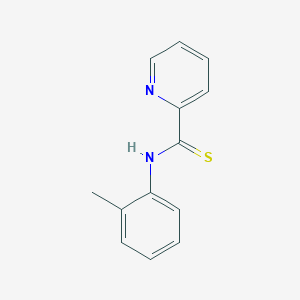
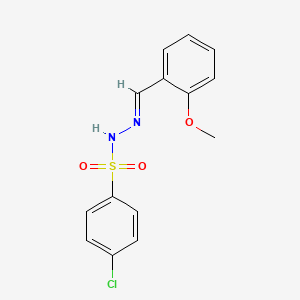
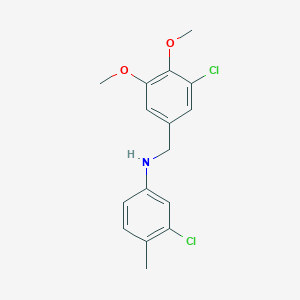
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B5793982.png)
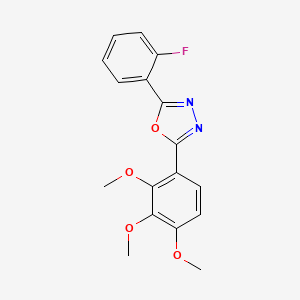
![(E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine](/img/structure/B5793988.png)
![4-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5794007.png)
